
4-(Propylsulfanyl)but-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propylsulfanyl)but-3-EN-2-one is an organic compound characterized by the presence of a propylsulfanyl group attached to a butenone backbone. This compound is of interest due to its unique chemical structure, which combines a sulfanyl group with an unsaturated ketone, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylsulfanyl)but-3-EN-2-one can be achieved through several methods. One common approach involves the reaction of 3-buten-2-one with propylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the thiol on the carbonyl carbon of the butenone, followed by elimination of water to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propylsulfanyl)but-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the butenone moiety can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (e.g., bromine, chlorine), hydrohalic acids (e.g., hydrochloric acid), inert solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of 4-(Propylsulfinyl)but-3-EN-2-one or 4-(Propylsulfonyl)but-3-EN-2-one.
Reduction: Formation of 4-(Propylsulfanyl)butan-2-ol.
Substitution: Formation of halogenated derivatives such as 4-(Propylsulfanyl)-3-chlorobutan-2-one.
Applications De Recherche Scientifique
4-(Propylsulfanyl)but-3-EN-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Propylsulfanyl)but-3-EN-2-one involves its interaction with molecular targets through its reactive functional groups. The carbonyl group can form hydrogen bonds or covalent bonds with nucleophilic sites on enzymes or receptors, while the sulfanyl group can undergo redox reactions, modulating the activity of redox-sensitive proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfanyl)but-3-EN-2-one: Similar structure but with a methyl group instead of a propyl group.
4-(Ethylsulfanyl)but-3-EN-2-one: Similar structure but with an ethyl group instead of a propyl group.
4-(Butylsulfanyl)but-3-EN-2-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
4-(Propylsulfanyl)but-3-EN-2-one is unique due to the specific length of its alkyl chain, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate for various synthetic applications.
Propriétés
Numéro CAS |
66894-66-4 |
|---|---|
Formule moléculaire |
C7H12OS |
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
4-propylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-5-9-6-4-7(2)8/h4,6H,3,5H2,1-2H3 |
Clé InChI |
LZVMRPALKITDRX-UHFFFAOYSA-N |
SMILES canonique |
CCCSC=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



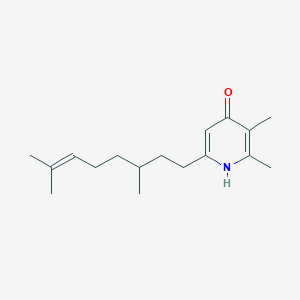
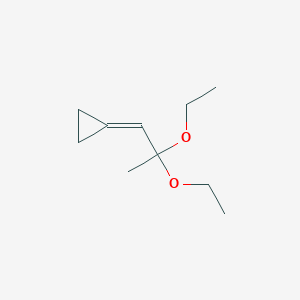
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)

![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
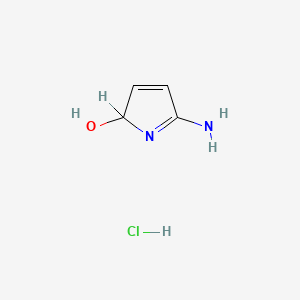
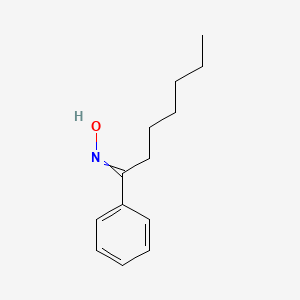

![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
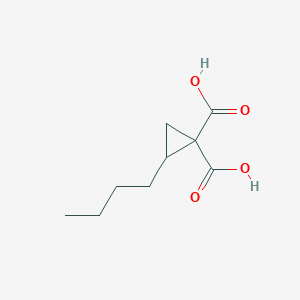
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)

![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
